N'-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)propanohydrazide
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Overview
Description
N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)propanohydrazide is a complex organic compound with the molecular formula C14H15BrN4O3 and a molecular weight of 367.205 g/mol . This compound is known for its unique structure, which includes a brominated phenyl group, a hydrazide linkage, and a pyrazolone moiety. It is often used in scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)propanohydrazide typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid hydrazide . The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)propanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)propanohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)propanohydrazide involves its interaction with various molecular targets and pathways. The compound’s hydrazide group can form hydrogen bonds with biological macromolecules, while the brominated phenyl group can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2-Bromophenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)propanohydrazide
- N’-[(E)-(2,4-Dihydroxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)propanohydrazide
- N’-[(E)-(2,3-Dimethoxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)propanohydrazide
Uniqueness
N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)propanohydrazide is unique due to its specific substitution pattern on the phenyl ring and the presence of both hydrazide and pyrazolone moieties. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H15BrN4O3 |
---|---|
Molecular Weight |
367.20 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)propanamide |
InChI |
InChI=1S/C14H15BrN4O3/c1-8-11(14(22)19-17-8)3-5-13(21)18-16-7-9-6-10(15)2-4-12(9)20/h2,4,6-7,11,20H,3,5H2,1H3,(H,18,21)(H,19,22)/b16-7+ |
InChI Key |
YLPHEEFKVAZPJS-FRKPEAEDSA-N |
Isomeric SMILES |
CC1=NNC(=O)C1CCC(=O)N/N=C/C2=C(C=CC(=C2)Br)O |
Canonical SMILES |
CC1=NNC(=O)C1CCC(=O)NN=CC2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
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